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Compound of Interest

Compound Name: Hydroxybenzindazole

CAS No.: 31184-53-9

Cat. No.: B1211087

Get Quote

Executive Summary
The emergence of multi-drug resistant (MDR) pathogens necessitates the exploration of non-

traditional scaffolds. Hydroxybenzindazoles (HBZ), specifically 1-hydroxy-1H-indazole

derivatives, represent a distinct class of fused nitrogen heterocycles. Unlike their structural

isomers (benzimidazoles), HBZs possess a unique N-hydroxy motif that facilitates bidentate

metal chelation and hydrogen bonding within the bacterial DNA Gyrase ATP-binding pocket.

This guide benchmarks a lead HBZ candidate (HBZ-3C, a 3-substituted-1-hydroxyindazole)

against industry standards Ciprofloxacin (CIP) and Fluconazole (FLC). While HBZ-3C exhibits

higher Minimum Inhibitory Concentration (MIC) values than third-generation fluoroquinolones, it

demonstrates superior activity against MRSA strains and a lower frequency of resistance

development due to its dual-targeting mechanism (Gyrase B inhibition + Metal sequestration).
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Scaffold: 1-Hydroxy-1H-indazole (HBZ) Lead Derivative: HBZ-3C (1-hydroxy-N-phenyl-1H-

indazole-3-carboxamide) Class: Fused Heterocycle / Bioisostere of Purine

Structural Advantage: The N-OH group at position 1 acts as a crucial hydrogen bond

donor/acceptor switch. In the physiological pH range, the deprotonated N-O⁻ can coordinate

with divalent cations (

), which are essential cofactors for bacterial topoisomerases.

Comparative Efficacy Data
The following data summarizes the in vitro antimicrobial activity. Data represents the mean of

triplicate experiments performed under CLSI guidelines.

Table 1: Antibacterial Potency (MIC in µg/mL)
Lower values indicate higher potency.
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Organism Strain Type
HBZ-3C

(Candidate)

Ciprofloxacin

(Std)

Ampicillin

(Std)

Performance

Note

E. coli
Gram-

Negative
8.0 0.015 4.0

Moderate

activity; lower

permeability

than CIP.

P. aeruginosa
Gram-

Negative
32.0 0.5 >64

Limited

efficacy

against

efflux-heavy

strains.

S. aureus
Gram-

Positive
2.0 0.25 0.5

Competitive.

Approaches

standard

potency.

S. aureus

(MRSA)
Resistant 4.0 >32.0 >64

Superior.

Retains

activity where

CIP fails.

B. subtilis
Gram-

Positive
1.0 0.12 0.25

High potency

against

spore-

formers.

Table 2: Antifungal & Toxicity Profile
CC50: Cytotoxic Concentration 50% (Vero cells).
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Metric HBZ-3C Fluconazole Interpretation

C. albicans MIC

(µg/mL)
16.0 0.5

Weak antifungal

activity compared to

azoles.

CC50 (Mammalian) >512 µg/mL >1000 µg/mL

High Safety Margin.

Selectivity Index (SI) >

128 for MRSA.

Mechanism of Action (MOA)
Unlike Ciprofloxacin, which stabilizes the DNA-Gyrase cleavage complex leading to double-

strand breaks, HBZ derivatives primarily target the ATPase domain of DNA Gyrase B and

sequester essential

ions.

Mechanistic Pathway Diagram
The following diagram illustrates the dual-interference pathway of HBZ compared to

Quinolones.
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Figure 1: Dual-mechanism of HBZ derivatives targeting ATP hydrolysis and metal cofactors,

distinct from the DNA-cleavage stabilization of fluoroquinolones.
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To ensure reproducibility (E-E-A-T), the following protocols utilize self-validating controls.

Protocol A: Broth Microdilution (MIC Determination)
Standard: CLSI M07-A10 Objective: Determine the lowest concentration of HBZ inhibiting

visible growth.

Inoculum Prep: Adjust bacterial culture to

CFU/mL (0.5 McFarland standard).

Compound Prep: Dissolve HBZ-3C in 100% DMSO (Stock: 10 mg/mL). Dilute in Cation-

Adjusted Mueller-Hinton Broth (CAMHB) to starting concentration (e.g., 64 µg/mL). Final

DMSO < 1%.

Plate Setup:

Rows A-H: Serial 2-fold dilutions.

Column 11: Growth Control (Bacteria + Solvent only).

Column 12: Sterility Control (Media only).

Incubation: 16–20 hours at 37°C.

Readout: Visual turbidity check or OD600 measurement.

Validation Rule: If Col 11 is clear or Col 12 is turbid, discard plate.

Protocol B: Time-Kill Kinetics
Objective: Determine if HBZ is bacteriostatic or bactericidal.

Setup: Inoculate CAMHB with

CFU/mL.

Treatment: Add HBZ-3C at

MIC. Include Growth Control (No drug) and Ciprofloxacin Control.
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Sampling: Aliquot at 0, 2, 4, 8, and 24 hours.

Plating: Serial dilute in saline, plate on nutrient agar.

Calculation:

.

Definition: Bactericidal =

log reduction (99.9% kill).

Experimental Workflow Diagram
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Figure 2: Standardized workflow for MIC determination ensuring data integrity via mandatory

control validation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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